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molecular formula C8H11NO2 B8331445 4-Hydroxy-5-ethyl-6-methyl-1,2-dihydropyridine-2-one

4-Hydroxy-5-ethyl-6-methyl-1,2-dihydropyridine-2-one

Cat. No. B8331445
M. Wt: 153.18 g/mol
InChI Key: SSTDHRRYEGDLAD-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 50-mL round bottom flask was charged with ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate (117 mg, 0.52 mmol) and 1N HCl (10 ml). The mixture was stirred under reflux overnight. After cooling to room temperature, the mixture was neutralized by addition of aqueous NaHCO3 to pH=7. The precipitate was collected by filtration and washed with water. After dried, 5-ethyl-4-hydroxy-6-methyl-1H-pyridin-2-one was obtained (43 mg, 54% yield).
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([OH:16])=[C:5](C(OCC)=O)[C:6](=[O:10])[NH:7][C:8]=1[CH3:9])[CH3:2].C([O-])(O)=O.[Na+]>Cl>[CH2:1]([C:3]1[C:4]([OH:16])=[CH:5][C:6](=[O:10])[NH:7][C:8]=1[CH3:9])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
C(C)C=1C(=C(C(NC1C)=O)C(=O)OCC)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=CC(NC1C)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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